molecular formula C10H9ClN4O B5790570 3-chloro-4-methyl-N-(4H-1,2,4-triazol-4-yl)benzamide

3-chloro-4-methyl-N-(4H-1,2,4-triazol-4-yl)benzamide

Cat. No.: B5790570
M. Wt: 236.66 g/mol
InChI Key: JDHVRSVMCQUWAE-UHFFFAOYSA-N
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Description

3-chloro-4-methyl-N-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound that belongs to the class of benzamides It features a benzene ring substituted with a chlorine atom, a methyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methyl-N-(4H-1,2,4-triazol-4-yl)benzamide typically involves the reaction of 3-chloro-4-methylbenzoic acid with 4-amino-1,2,4-triazole. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methyl-N-(4H-1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction Reactions: The triazole ring can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the chlorine atom.

    Oxidation: 3-chloro-4-carboxy-N-(4H-1,2,4-triazol-4-yl)benzamide.

    Reduction: Reduced triazole derivatives.

Scientific Research Applications

3-chloro-4-methyl-N-(4H-1,2,4-triazol-4-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-4-methyl-N-(4H-1,2,4-triazol-4-yl)benzamide involves its interaction with biological targets. The triazole ring can bind to enzymes and receptors through hydrogen bonding and dipole interactions, leading to inhibition of enzyme activity or modulation of receptor function . This interaction can result in antimicrobial, antifungal, or anticancer effects depending on the specific biological target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-4-methyl-N-(4H-1,2,4-triazol-4-yl)benzamide is unique due to its specific substitution pattern on the benzene ring and the presence of the triazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-chloro-4-methyl-N-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O/c1-7-2-3-8(4-9(7)11)10(16)14-15-5-12-13-6-15/h2-6H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHVRSVMCQUWAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NN2C=NN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195822
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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